
Application Notes and Protocols for LipidGreen
2 Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining and

visualization of neutral lipids within cultured cells. This dye offers significant advantages over

traditional lipid stains, such as Nile Red, including a brighter fluorescence signal, higher

specificity to neutral lipids over phospholipids, and reduced background fluorescence.[1][2][3]

Its utility extends to various applications, including the study of lipid storage diseases, drug-

induced steatosis, and the dynamics of lipid droplets in metabolic research. LipidGreen 2 is

suitable for live-cell imaging and can be used in conjunction with other fluorescent probes for

multi-color analysis.[1]
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Property Value Source

Chemical Name

N-dimethylallylated 3-

hydroxyindole based

compound

[1]

Molecular Weight 371.47 g/mol

Excitation Wavelength

(Optimal)
440-460 nm

Emission Wavelength

(Optimal)
490-520 nm

Solubility DMSO

Storage

Stock solution: -20°C for 1

month or -80°C for 6 months

(protect from light)

Experimental Protocols
Reagent Preparation
a. Stock Solution Preparation:

Dissolve LipidGreen 2 in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a

stock solution. A common concentration for the stock solution is 1 mM.

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C or -80°C, protected from light.

b. Working Solution Preparation:

On the day of the experiment, thaw a single aliquot of the LipidGreen 2 stock solution at

room temperature.
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Dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS)

to the desired final working concentration. Recommended concentrations range from 2.6 µM

to 10 µM, depending on the cell type and experimental goals. For initial experiments, a

concentration of 5-10 µM is a good starting point.

Ensure the final concentration of DMSO in the culture medium is below 1% to avoid

cytotoxicity.

Live Cell Staining Protocol
This protocol is suitable for most adherent cell lines.

a. Cell Seeding:

Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-

well plates) at a density that allows for optimal visualization without overgrowth.

Culture the cells overnight or until they reach the desired confluency.

b. Staining:

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed (37°C) PBS.

Add the LipidGreen 2 working solution to the cells, ensuring the entire cell monolayer is

covered.

Incubate the cells for 15 to 30 minutes at 37°C in a CO2 incubator, protected from light.

Incubation times may be extended up to 4 hours for certain cell types or experimental

conditions.

c. Washing:

Aspirate the staining solution.

Wash the cells two to three times with pre-warmed PBS or a complete culture medium to

remove any unbound dye.
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d. Imaging:

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

Image the stained cells immediately using a fluorescence microscope equipped with a

suitable filter set (e.g., a standard FITC or GFP filter set).

Optimal excitation is between 440-460 nm, and emission should be collected between 490-

520 nm.
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Preparation Staining Protocol
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Caption: Experimental workflow for live-cell staining with LipidGreen 2.

Data Presentation
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Table 1: Recommended Staining Parameters for
Different Cell Lines

Cell Line
Staining
Concentration (µM)

Incubation Time
(minutes)

Reference

3T3-L1 (differentiated) 10 30

HepG2 10 Not Specified

Various Cell Lines 10 240 (4 hours)

Cupriavidus necator

(bacteria)
2.6 30

Table 2: Comparison of LipidGreen 2 and Nile Red
Feature LipidGreen 2 Nile Red Reference

Specificity High for neutral lipids

Stains both neutral

lipids and

phospholipids

Fluorescence Signal Brighter than Nile Red Less intense

Background Staining Minimal
Can have non-specific

background

Photostability
High long-term

stability

Fluorescence may

decrease quickly

Multi-color Imaging Suitable

Broad emission

spectrum can interfere

with other channels

Excitation (nm) 440-460

450-500 (yellow-gold

emission) / 515-560

(red emission)

Emission (nm) 490-520
>528 (yellow-gold) /

>590 (red)
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Application: Assessment of Drug-Induced Steatosis
LipidGreen 2 is a valuable tool for assessing drug-induced steatosis (fatty liver) in vitro.

Experimental Workflow:

Cell Culture: Culture a relevant cell line, such as HepG2 cells, in a multi-well plate.

Drug Treatment: Treat the cells with the compound of interest at various concentrations for a

specified duration (e.g., 24-72 hours). Include appropriate vehicle controls.

Staining: Following treatment, stain the cells with LipidGreen 2 using the protocol described

above.

Image Acquisition: Acquire images using a high-content imaging system or a fluorescence

microscope.

Image Analysis: Quantify the fluorescence intensity or the number and size of lipid droplets

per cell using image analysis software. An increase in fluorescence indicates lipid

accumulation.
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Caption: Workflow for assessing drug-induced steatosis using LipidGreen 2.

Troubleshooting
Weak Signal: Increase the staining concentration or incubation time. Ensure the filter set on

the microscope is appropriate for the excitation and emission spectra of LipidGreen 2.
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High Background: Ensure adequate washing steps are performed after staining. Prepare

fresh working solutions for each experiment.

Cell Toxicity: While LipidGreen 2 generally has low toxicity, it is good practice to perform a

cytotoxicity assay, especially for long-term imaging experiments. Use the lowest effective

concentration of the dye and minimize exposure to the excitation light. A standard cytotoxicity

assay, such as one using SYTOX Green or Propidium Iodide, can be employed to assess

cell viability after staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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